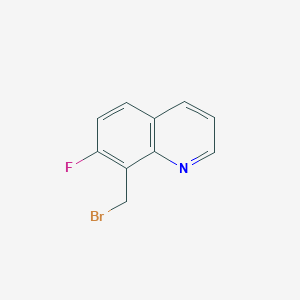
8-(Bromomethyl)-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “8-(Bromomethyl)-7-fluoroquinoline” would be characterized by the presence of the quinoline core, with the bromomethyl group extending from the 8th carbon and a fluorine atom attached to the 7th carbon. The presence of these substituents would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a quinoline derivative, “8-(Bromomethyl)-7-fluoroquinoline” could potentially undergo a variety of chemical reactions. The bromomethyl group could be a site of nucleophilic attack, leading to substitution reactions . The aromatic ring could also undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(Bromomethyl)-7-fluoroquinoline” would depend on its molecular structure. Factors such as its polarity, size, and the presence of the bromomethyl and fluoro groups would influence properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Photoremovable Protecting Groups
8-Bromo-7-hydroxyquinoline (BHQ) is significant in the field of cell physiology research. It's used as a photoremovable protecting group, enabling the study of temporal and spatial aspects of physiological functions in living tissues using two-photon excitation. This method employs low-energy IR light, minimizing tissue damage and allowing deeper penetration. BHQ is water-soluble, exhibits low fluorescence, and releases bioactive molecules' functional groups upon photolysis, making it ideal for such applications (Zhu, Pavlos, Toscano, & Dore, 2006).
Metalation and Functionalization
2-Bromo-3-fluoroquinolines, closely related to 8-(Bromomethyl)-7-fluoroquinoline, can be converted into carboxylic acids through halogen/metal permutation. This process is useful in synthetic chemistry for introducing functional groups at specific sites on the quinoline ring. Such transformations have applications in creating novel compounds with potential biological activities (Ondi, Volle, & Schlosser, 2005).
Fluorogenic Chemodosimeters
8-Hydroxyquinoline derivatives are used in developing fluorogenic chemodosimeters, which are substances that respond to specific chemicals with a fluorescence change. These derivatives are highly selective for Hg2+ ions, enhancing fluorescence significantly in certain solutions. This selectivity and sensitivity in signaling make them valuable in environmental monitoring and analytical chemistry (Song et al., 2006).
Chemical Synthesis and Modification
8-(Bromomethyl)-7-fluoroquinoline and its derivatives are useful in various chemical syntheses and modifications. For example, they can be converted into other halogenated quinolines, which have applications in developing new chemical entities with potential pharmaceutical value (Tochilkin et al., 1983).
Excited-State Processes and Fluorogenic Properties
Studies on 8-hydroxyquinoline, a related compound, provide insights into its excited-state processes and fluorogenic properties. Understanding these properties is crucial in the development of fluorescent sensors and materials for various applications including biological imaging (Bardez et al., 1997).
Orientations Futures
The future directions for research on “8-(Bromomethyl)-7-fluoroquinoline” would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential medicinal uses . Alternatively, it could be used as a building block in the synthesis of more complex molecules .
Propriétés
IUPAC Name |
8-(bromomethyl)-7-fluoroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-6-8-9(12)4-3-7-2-1-5-13-10(7)8/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRGTPXJNOVBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)F)CBr)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Bromomethyl)-7-fluoroquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

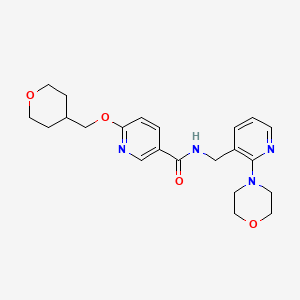


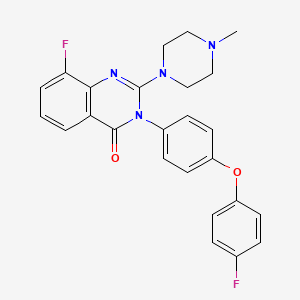

![N-[(4-Sulfamoylphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2447755.png)
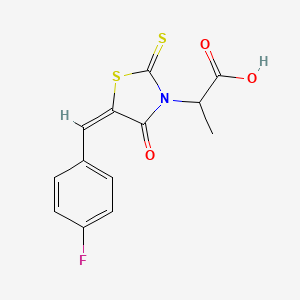
![1-[(3-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2447758.png)
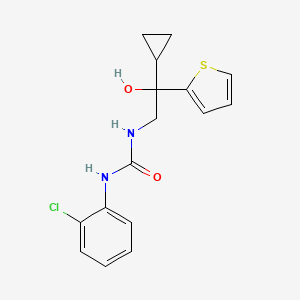


![N-({[3,3'-bithiophene]-5-yl}methyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2447766.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2447768.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2447769.png)